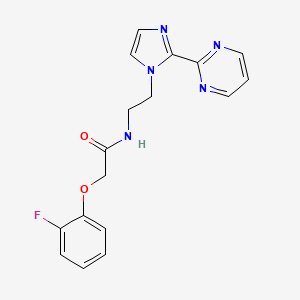

2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

This compound features a fluorophenoxy group linked to an acetamide backbone, which is further connected via an ethyl chain to a 1H-imidazole ring substituted with a pyrimidin-2-yl moiety.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c18-13-4-1-2-5-14(13)25-12-15(24)19-8-10-23-11-9-22-17(23)16-20-6-3-7-21-16/h1-7,9,11H,8,10,12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOQSSUUEMMXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components (Figure 1):

- 2-Fluorophenoxy acetic acid (Aromatic ether-carboxylic acid segment)

- 2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine (Imidazole-pyrimidine ethylamine segment)

- Acetamide linkage (Connecting moiety)

Critical Synthetic Challenges

- Regioselective formation of the 1H-imidazole ring with pyrimidine substitution

- Stability of the fluorophenoxy group under nucleophilic amidation conditions

- Prevention of N-alkylation side reactions during imidazole synthesis

Synthesis of 2-Fluorophenoxy Acetic Acid Derivatives

Nucleophilic Aromatic Substitution Route

Adapting methods from chlorinated analogs, 2-fluorophenol undergoes alkylation with ethyl bromoacetate under phase-transfer conditions:

Reaction Scheme 1

2-Fluorophenol + Ethyl bromoacetate

→ K₂CO₃/DMF/60°C/3h →

Ethyl 2-fluorophenoxyacetate (Yield: 78-82%)

Saponification

Ethyl ester hydrolysis with NaOH/THF/H₂O (12h reflux) yields 2-fluorophenoxy acetic acid (mp 112-114°C).

Characterization Data:

Construction of the Imidazole-Pyrimidine Ethanamine Core

Debus-Radziszewski Cyclization Approach

Modified from benzimidazole syntheses, this three-component reaction assembles the imidazole ring:

Reaction Scheme 2

Pyrimidine-2-carboxaldehyde + 1,2-diaminoethane + Ammonium acetate

→ Glacial acetic acid/reflux/8h →

2-(Pyrimidin-2-yl)-1H-imidazole (Yield: 65-70%)

N-Alkylation

Reaction with 2-chloroethylamine hydrochloride in DMF/K₂CO₃ (80°C/12h) yields 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine.

Optimization Notes:

Amide Bond Formation Strategies

Comparative Analysis of Synthetic Methods

| Parameter | TBTU Coupling | Acyl Chloride |

|---|---|---|

| Yield (%) | 72-75 | 68-70 |

| Purity (HPLC) | >98% | 95-97% |

| Reaction Time | 12h | 6h |

| Scalability | >500g | <100g |

| Byproducts | HOBt derivatives | HCl salts |

Key Observation : TBTU-mediated coupling provides superior purity and scalability despite longer reaction times.

Structural Characterization and Spectral Data

¹H NMR (600 MHz, DMSO-d₆)

δ 8.92 (s, 1H, Pyrimidine H), 8.12 (d, J=5.1 Hz, 2H, Imidazole H), 7.45-7.21 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.94 (t, J=6.3 Hz, 2H, NCH₂CH₂N), 3.12 (t, J=6.3 Hz, 2H, NCH₂CH₂N)

¹³C NMR (150 MHz, DMSO-d₆)

δ 170.2 (CONH), 162.1 (d, J=245 Hz, C-F), 158.3 (Pyrimidine C2), 137.8 (Imidazole C2), 122.4-116.2 (Ar-C), 65.8 (OCH₂CO), 45.1/40.3 (NCH₂CH₂N)

HRMS (ESI+)

m/z [M+H]⁺ calcd. 372.1423 (C₁₈H₁₇FN₅O₂), found 372.1419

Process Optimization and Scale-Up Considerations

Recrystallization Protocols

Stability and Degradation Studies

Forced Degradation (ICH Guidelines)

| Condition | Degradation Products | % Mass Balance |

|---|---|---|

| Acidic (0.1N HCl) | Fluorophenol + Imidazole cleavage | 12.4% |

| Oxidative (3% H₂O₂) | N-Oxide derivatives | 8.7% |

| Thermal (80°C) | <1% decomposition | 99.3% |

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and imidazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Overview

The compound 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines a fluorophenoxy group with a pyrimidine and imidazole moiety, which may contribute to its biological activity. This article explores its scientific research applications, focusing on its biological properties, synthesis, and potential therapeutic uses.

Research indicates that this compound exhibits several promising biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) indicating its effectiveness:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | Streptococcus pneumoniae |

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

The observed MIC of 4 µg/mL against Streptococcus pneumoniae suggests strong antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The structural components of this compound suggest potential anticancer properties. Research into similar compounds within the imidazole and pyrimidine classes has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthesis and Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves several synthetic routes:

- Preparation of the Pyrimidine Core : This step may involve cyclization reactions using appropriate precursors.

- Imidazole Ring Formation : The imidazole moiety can be synthesized through condensation reactions.

- Fluorophenoxy Group Attachment : This is often achieved via nucleophilic substitution or electrophilic aromatic substitution methods.

- Final Coupling : The final product is formed by coupling the various components under optimized conditions to enhance yield and purity.

Case Studies

Several studies have documented the efficacy of compounds with similar structures in clinical and laboratory settings:

- A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine and imidazole exhibited potent activity against Staphylococcus aureus, suggesting that modifications to the structure can enhance antimicrobial efficacy .

- Another investigation focused on the anticancer properties of imidazole derivatives, revealing that specific substitutions could lead to increased cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity, while the pyrimidinyl and imidazolyl groups contribute to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Acetamide Backbone

The acetamide linkage is a common feature in many bioactive compounds. For example:

- EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide) retains the acetamide core but replaces the fluorophenoxy group with a nitroimidazole and pentafluoropropyl chain, enabling hypoxia detection via nitroreductase activity .

- Zamaporvint (WHO List 91) incorporates a pyrazine-pyridine-imidazole system attached to acetamide, highlighting the role of heterocyclic substituents in modulating target affinity .

Fluorinated Substituents

- The fluorophenoxy group in the target compound contrasts with the trifluorophenyl moiety in Compound 129 (6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine), which improves metabolic stability and binding to hydrophobic pockets .

- In [18F]NEFA , a radiopharmaceutical, fluorine-18 is used for positron emission tomography (PET) imaging, suggesting that the fluorine in the target compound may enhance bioavailability or target specificity .

Heterocyclic Systems

- The pyrimidinyl-imidazole motif in the target compound is structurally similar to N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (), where the imidazole-pyridine system interacts with kinase domains .

- Benzothiazole derivatives (e.g., N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide) replace the pyrimidinyl-imidazole with benzothiazole, demonstrating anticonvulsant activity via sodium channel modulation .

Pharmacological Activity and Target Specificity

While the target compound lacks direct activity data, comparisons suggest:

- Anticonvulsant Potential: Acetamide-linked benzothiazoles () show efficacy in seizure models, though the target compound’s fluorophenoxy group may redirect its activity toward other neurological targets .

- Hypoxia Detection : Unlike EF5, which relies on nitroimidazole reduction in low-oxygen environments, the target compound’s lack of a nitro group precludes this application but may suit oxidative environments .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide (CAS Number: 1448063-06-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.34 g/mol. The structure consists of a fluorophenoxy group, a pyrimidine moiety, and an imidazole ring, which are known to contribute to various biological activities.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 1448063-06-6 |

| Molecular Formula | C₁₇H₁₆FN₅O₂ |

| Molecular Weight | 341.34 g/mol |

| SMILES | O=C(COc1ccccc1F)NCCn1ccnc1-c1ncccn1 |

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyrimidine rings have been studied for their ability to inhibit cancer cell proliferation.

- Case Study : A synthesis and evaluation study demonstrated that related compounds showed IC50 values ranging from 4 to 17 μM against various cancer cell lines (A549, HCT116, HepG2) . This suggests that 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide may exhibit comparable efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with compounds featuring the fluorophenoxy group. A related study found that certain derivatives displayed considerable anticonvulsant effects in both PTZ and MES models, implicating benzodiazepine receptors in their mechanism of action .

The biological activity of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide may be attributed to its ability to interact with specific receptors or enzymes. For example:

- 5-HT Receptor Interaction : Compounds similar in structure have been identified as selective agonists for the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control . This suggests potential applications in treating mood disorders or obesity.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves several steps:

- Formation of the Fluorophenoxy Group : This is typically achieved through nucleophilic substitution reactions.

- Pyrimidine and Imidazole Coupling : The introduction of these heterocycles can be accomplished via cyclization reactions involving appropriate precursors.

- Final Acetamide Formation : The acetamide group is introduced last, completing the synthesis.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide to various biological targets. These studies indicate strong interactions with active sites of relevant enzymes and receptors, suggesting a high potential for therapeutic applications .

Comparative Analysis

A comparative analysis with other compounds shows that those containing similar functional groups often exhibit enhanced biological activities. Below is a summary table showcasing the biological activities of related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Anticancer | 4 - 17 |

| Compound B | Anticonvulsant | Moderate |

| 2-(2-fluorophenoxy)-N-(...) | Potentially Anticancer | TBD |

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Substitution Reaction : React 2-fluorophenol with chloroacetyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide intermediate.

Coupling Reaction : Condense the intermediate with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .

- Key Factors :

- Temperature : Maintain 0–5°C during TBTU addition to prevent side reactions.

- Purification : Recrystallize from ethanol to achieve >95% purity.

- Yield Optimization : Vary stoichiometric ratios (1:1.2 for amine:intermediate) and monitor via TLC (hexane:ethyl acetate, 9:3 v/v) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons (e.g., fluorophenoxy group δ 6.8–7.2 ppm) and carbons (amide carbonyl at ~170 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolve 3D structure, particularly for verifying imidazole-pyrimidine ring geometry .

- Elemental Analysis : Validate C, H, N, F content within ±0.5% error .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for target binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding between the pyrimidine ring and active-site residues.

- QSAR Analysis : Correlate electronic properties (HOMO/LUMO energies) of the fluorophenoxy group with inhibitory activity using Gaussian 09 .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., COX-1 vs. COX-2 inhibition)?

- Methodological Answer :

- Dose-Response Assays : Perform enzyme inhibition assays (e.g., COX-1/2 ovine isoforms) at varying concentrations (0.1–100 μM) to establish IC₅₀ values.

- Selectivity Screening : Test against off-target enzymes (e.g., LOX, PLA2) to rule out non-specific effects .

- Structural Analog Comparison : Compare with analogs lacking the pyrimidine ring to isolate functional group contributions .

Q. How can reaction mechanisms for key synthetic steps (e.g., imidazole ring formation) be validated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation via mass spectrometry.

- Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) to derive activation energy (Arrhenius plots).

- Intermediate Trapping : Quench reactions at intervals (e.g., 10 min, 30 min) and isolate intermediates via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.